![molecular formula C10H6N2O B1400754 2-Oxo-1,2-dihydroquinoline-7-carbonitrile CAS No. 1033747-90-8](/img/structure/B1400754.png)
2-Oxo-1,2-dihydroquinoline-7-carbonitrile
Übersicht
Beschreibung
2-Oxo-1,2-dihydroquinoline-7-carbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a carbonitrile group at the 7th position and a keto group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired quinoline derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxo-1,2-dihydroquinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxy-1,2-dihydroquinoline derivatives.
Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonitrile group under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include quinoline-2,4-dione derivatives, 2-hydroxy-1,2-dihydroquinoline derivatives, and various substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated that 2-oxo-1,2-dihydroquinoline-7-carbonitrile exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, particularly breast cancer cells (MCF-7).
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of synthesized derivatives of this compound using the MTT assay. The results indicated significant cytotoxic effects:
Compound | IC50 (µM) | Comparison to Doxorubicin |
---|---|---|
Compound A | 12 ± 3 | Higher activity |
Compound B | 18 ± 4 | Comparable |
The mechanism of action is believed to involve the inhibition of key enzymes responsible for cancer cell proliferation and induction of apoptosis through mitochondrial pathways.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various bacterial strains. Its derivatives have shown effectiveness comparable to established antibiotics.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of several derivatives, the minimum inhibitory concentration (MIC) values were determined:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound C | Staphylococcus aureus | 0.5 |
Compound D | Escherichia coli | 32 |
Compound E | Pseudomonas aeruginosa | 8 |
These findings suggest that modifications to the quinoline structure can enhance antimicrobial efficacy.
Other Biological Activities
Beyond anticancer and antimicrobial properties, research indicates that derivatives of this compound may possess antiviral and anti-inflammatory activities. For instance, some studies have explored their potential as inhibitors of HIV integrase.
Case Study: Anti-HIV Activity
A series of compounds derived from the parent structure were tested for their ability to inhibit HIV replication in vitro:
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound F | 25 ± 5 | Integrase inhibition |
Compound G | 30 ± 6 | Reverse transcriptase inhibition |
These compounds demonstrated moderate activity against HIV, indicating their potential as lead molecules for further development.
Wirkmechanismus
The mechanism of action of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound.
Vergleich Mit ähnlichen Verbindungen
- 2-Oxo-1,2-dihydroquinoline-3-carboxamide
- 4-Hydroxy-2-quinolone
- 2-Hydroxyquinoline
Comparison: 2-Oxo-1,2-dihydroquinoline-7-carbonitrile is unique due to the presence of the carbonitrile group at the 7th position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. For example, 2-Oxo-1,2-dihydroquinoline-3-carboxamide has a carboxamide group at the 3rd position, which affects its reactivity and potential applications differently. Similarly, 4-Hydroxy-2-quinolone and 2-Hydroxyquinoline have hydroxyl groups that influence their chemical behavior and biological properties.
Biologische Aktivität
2-Oxo-1,2-dihydroquinoline-7-carbonitrile (also referred to as Compound 2) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, relevant case studies, and significant research findings.
1. Antibacterial Activity
Mechanism and Efficacy
Research indicates that this compound exhibits potent antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. In a study evaluating its efficacy against various strains, including multidrug-resistant Staphylococcus aureus and Escherichia coli, the compound demonstrated significant activity. It was found to be bactericidal against all tested reference strains, showing higher activity than ciprofloxacin in some cases. Notably, it also exhibited a prolonged post-antibiotic effect (PAE) against ciprofloxacin-resistant strains .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Bactericidal Activity |
---|---|---|
Staphylococcus aureus | < 1 µg/mL | Yes |
Escherichia coli | < 1 µg/mL | Yes |
Ciprofloxacin-resistant S. aureus | < 4 µg/mL | Yes |
2. Anticancer Activity
Cell Line Studies
The compound has also been investigated for its anticancer properties. A systematic evaluation of novel derivatives based on the 2-oxo-1,2-dihydroquinoline scaffold revealed promising results against esophageal squamous cell carcinoma (ESCC) cell lines. Some analogues exhibited IC50 values around 10 µM, indicating effective antiproliferative activity . The mechanism of action is suggested to involve modulation of autophagy pathways.
Table 2: Anticancer Activity of 2-Oxo-1,2-dihydroquinoline Derivatives
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HCT-116 (Colon Cancer) | ~10 | Autophagy modulation |
MCF-7 (Breast Cancer) | ~15 | Induction of apoptosis |
Caco-2 (Colorectal Cancer) | ~12 | Cell cycle arrest |
3. Structure-Activity Relationship (SAR)
Understanding the SAR of 2-Oxo-1,2-dihydroquinoline derivatives has been crucial in enhancing their biological activity. Modifications in the chemical structure have led to variations in potency and selectivity against different pathogens and cancer cell lines. For instance, substituents on the piperidine moiety have been shown to influence both antibacterial efficacy and safety profiles significantly .
4. Case Studies
Clinical Implications
A notable study highlighted the advancement of a derivative of this compound into phase I clinical trials due to its promising antibacterial profile and improved safety parameters compared to existing antibiotics . The compound's reduced hERG inhibition suggests a favorable cardiac safety profile, which is critical for the development of new therapeutic agents.
5. Conclusion
The biological activity of this compound positions it as a significant candidate for further research in both antibacterial and anticancer therapies. Its ability to combat resistant bacterial strains while also demonstrating anticancer effects underscores its potential as a multi-target therapeutic agent. Ongoing studies focusing on its structure-activity relationships and mechanisms of action will be essential for optimizing its clinical applications.
Eigenschaften
IUPAC Name |
2-oxo-1H-quinoline-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINULSPDHPQBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735990 | |
Record name | 2-Oxo-1,2-dihydroquinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033747-90-8 | |
Record name | 2-Oxo-1,2-dihydroquinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.